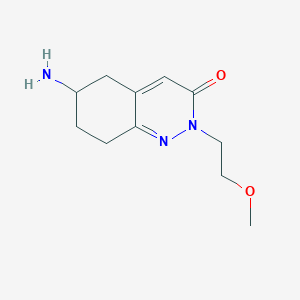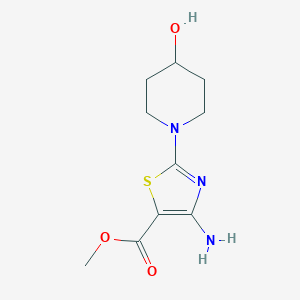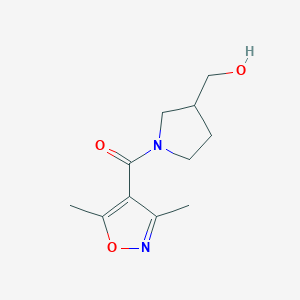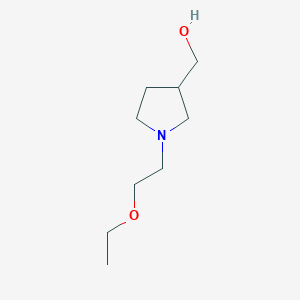
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Übersicht
Beschreibung
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, commonly known as 6-AMETHC, is a synthetic compound derived from the cinnolin skeleton. It is a relatively new compound that has been developed for use as a pharmaceutical and research tool. 6-AMETHC has been found to have a wide range of potential applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction could lead to advancements in the synthesis of complex organic molecules.
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor for the synthesis of new heterocyclic compounds. These compounds have been evaluated for their biological activity, which includes potential applications in drug discovery and development .
Biological Activity Screening
Due to its structural complexity, 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a candidate for biological activity screening. It could be used to synthesize derivatives that are then tested for various biological activities, such as antitumor properties .
Organoboron Chemistry
In organoboron chemistry, this compound could be utilized to transform the boron moiety into a broad range of functional groups. This transformation is essential for various chemical reactions, including oxidations, aminations, and C-C bond formations .
Radical-Polar Crossover Reactions
The compound may find applications in radical-polar crossover reactions. These reactions are significant for creating new C-C bonds and constructing complex molecular architectures .
Pharmaceutical Research
Given its potential for creating diverse biological activities, this compound could be instrumental in pharmaceutical research. It might be used to develop new pharmacophores, which are parts of a molecular structure that is responsible for a particular biological action .
Eigenschaften
IUPAC Name |
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-5-4-14-11(15)7-8-6-9(12)2-3-10(8)13-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWVJMPSVLDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)

![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)
![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)

![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
